[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate
Description
[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate is a sulfonate ester derivative featuring a cyclohexyl ring substituted with an ethylenedioxy group and a methanesulfonate ester moiety. The ethylenedioxy substituent likely enhances the compound’s solubility and stability compared to non-oxygenated analogs, making it suitable for controlled reactivity in multi-step syntheses.
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMFNUVJGFAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ylmethanol with methanesulfonyl chloride in the presence of a base such as diisopropyl ethyl amine. The reaction is typically carried out in dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature (25°C) and stirred overnight .
Industrial Production Methods: While specific industrial production methods for 1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
Drug Development
[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate is primarily explored for its role in drug formulation. It acts as a counter ion in the synthesis of active pharmaceutical ingredients (APIs), particularly in the context of creating mesylate salts that improve druggability. For instance, a recent study highlighted its use in the development of a novel drug for treating non-alcoholic fatty liver disease (NAFLD), where it was employed to enhance the solubility and stability of the active ingredient .
Genotoxicity Studies
The compound's methanesulfonate moiety has been linked to genotoxic effects, making it a subject of interest in mutagenesis research. Studies have shown that compounds with similar structures can induce mutations through alkylation of DNA, raising concerns about their safety in therapeutic applications . This aspect is crucial for regulatory assessments and ensuring patient safety.
Analytical Chemistry
This compound has been utilized in analytical methods for detecting genotoxic impurities in pharmaceuticals. A high-performance liquid chromatography (HPLC) method was developed to quantify methanesulfonate impurities, demonstrating its importance in quality control during drug manufacturing . This method enhances sensitivity and specificity, ensuring compliance with safety standards.
Data Tables
Case Study 1: Drug Formulation for NAFLD
In a recent preclinical study, this compound was incorporated into a formulation aimed at treating NAFLD. The results indicated significant improvements in the solubility and bioavailability of the active ingredient, paving the way for clinical trials .
Case Study 2: Mutagenesis Testing
A series of mutagenesis tests were conducted using models treated with compounds containing methanesulfonate groups. The findings revealed that while some derivatives exhibited mutagenic properties, this compound showed a lower mutation frequency compared to other alkylating agents, suggesting potential for safer applications .
Mechanism of Action
The mechanism of action of 1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the spirocyclic structure of the compound can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical physical and chemical properties of [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate and its closest analogs:
*Note: Theoretical values for this compound are derived from structural similarity to analogs.
Reactivity and Functional Group Influence
- Ethylenedioxy vs. Dimethyl Groups : The ethylenedioxy group in the target compound introduces electron-withdrawing effects and increased hydrophilicity compared to dimethyl-substituted analogs like cyclohexane-1,2-diyldimethanediyl dimethanesulfonate. This may reduce steric hindrance during nucleophilic substitution reactions .
- Stereochemical Impact : The (1R,2R)-configured analog (CAS 2169920-33-4) demonstrates enantioselective reactivity in sulfonamide-based syntheses, suggesting that stereochemistry in cyclohexyl sulfonates can critically influence biological activity or downstream product purity .
- Applications in Synthesis : Cyclohexyl methanesulfonates are frequently employed as alkylating agents. For example, cyclohexyl methanesulfonate derivatives have been used to functionalize bicyclo[2.2.2]octane carboxylates in multi-step syntheses .
Biological Activity
The compound [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include an ethylenedioxy group attached to a cyclohexyl moiety and a methanesulfonate functional group. This structure may influence its interaction with biological systems, particularly in terms of enzyme inhibition and cellular signaling pathways.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 246.29 g/mol |
| Functional Groups | Methanesulfonate, Ethylenedioxy |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its role as an alkylating agent. Alkylating agents interact with DNA, leading to various cellular responses, including apoptosis and necroptosis. Research indicates that this compound may induce DNA damage through the formation of adducts, which can disrupt normal cellular functions.
Case Studies
-
Cellular Response to DNA Damage :
A study investigated the effects of this compound on human lung carcinoma A549 cells. Results showed that treatment with the compound at concentrations of 200 µM and above led to significant increases in DNA strand breaks, as measured by the comet assay. The study concluded that higher concentrations induced necroptosis alongside apoptosis. -
In Vivo Toxicity Assessment :
In an animal model, male Sprague-Dawley rats were administered varying doses of this compound via intraperitoneal injection. Histopathological analysis revealed dose-dependent effects on liver and kidney tissues, with significant cellular degeneration noted at higher doses (300 mg/kg). These findings suggest potential toxic effects that warrant further investigation.
Table 2: Summary of Biological Studies
| Study Type | Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| In Vitro (A549 Cells) | Human Lung Carcinoma | 200-800 | Induction of DNA damage |
| In Vivo (Sprague-Dawley Rats) | Rat Model | 0-300 | Hepatic and renal toxicity |
Genotoxicity and Mutagenicity
This compound has been evaluated for its genotoxic potential. It has been shown to induce mutations in various bacterial strains, including Salmonella typhimurium, indicating its capacity to cause genetic alterations. The compound's mechanism involves direct interaction with DNA, leading to mispairing during replication.
Table 3: Genotoxicity Results
| Test Organism | Test Type | Result |
|---|---|---|
| Salmonella typhimurium | Ames Test | Positive for mutations |
| Drosophila melanogaster | Somatic Mutation Assay | Induced mutations |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A cyclohexanol derivative (e.g., [(4',4'-ethylenedioxy)cyclohexyl]methanol) reacts with methanesulfonyl chloride in the presence of a base (e.g., NaHCO₃) in anhydrous THF or dichloromethane. Purification involves column chromatography (silica gel, hexane/EtOAc gradient) .
- Optimization : Key parameters include stoichiometric control of methanesulfonyl chloride (1.1–1.3 equivalents), reaction temperature (0–25°C), and exclusion of moisture. Yields >80% are achievable with rigorous drying of solvents .
Q. How is this compound characterized to confirm structural integrity?
- Analytical Techniques :
- Mass Spectrometry (MS) : ESI+ mode confirms molecular ion peaks (e.g., m/z calculated for C₁₀H₁₈O₅S: 274.3; observed: 275 [M + H]⁺) .
- NMR : ¹H NMR (CDCl₃) shows characteristic methanesulfonate signals at δ 3.0–3.1 (s, 3H, SO₃CH₃) and cyclohexyl protons at δ 1.2–2.4 .
- HPLC : Purity assessment using C18 columns (UV detection at 210 nm) with acetonitrile/water mobile phases .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Hydrolysis Kinetics : Methanesulfonate esters degrade via nucleophilic attack. Hydrolysis rates increase in basic conditions (e.g., t₁/₂ = 2 hours at pH 9, 25°C) compared to acidic or neutral media (t₁/₂ > 48 hours). Degradation products include [(4',4'-ethylenedioxy)cyclohexyl]methanol and methanesulfonic acid .
- Storage Recommendations : Store at –20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis.
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl ring influence reactivity in downstream applications?
- Mechanistic Insight : The ethylenedioxy group imposes conformational rigidity on the cyclohexyl ring, affecting nucleophilic substitution rates. Trans-substituted derivatives exhibit faster reactivity due to reduced steric hindrance compared to cis isomers. Stereochemical assignments require NOESY NMR or X-ray crystallography .
- Case Study : In , trans-configured methanesulfonates showed 30% higher reactivity in SN2 reactions with piperazine derivatives .
Q. What strategies are employed to mitigate genotoxic impurities (e.g., residual methanesulfonic acid) in pharmaceutical intermediates?
- Analytical Controls :
- GC-MS : Quantify residual methanesulfonic acid using DB-5MS columns (LOD: 1 ppm) with derivatization (e.g., trimethylsilylation) .
- SPE Purification : Solid-phase extraction (C18 cartridges) removes acidic byproducts post-synthesis .
Q. How can reaction pathways be optimized to minimize byproducts like sulfonic acid anhydrides?
- Byproduct Analysis : Side reactions arise from excess methanesulfonyl chloride or elevated temperatures.
- Mitigation :
- Stoichiometric Control : Limit methanesulfonyl chloride to 1.1 equivalents.
- Temperature : Maintain reactions at 0–5°C to suppress anhydride formation.
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate consumption .
Key Research Challenges
- Stereochemical Control : Ensuring consistent trans configuration in large-scale synthesis.
- Impurity Profiling : Detecting trace genotoxic impurities at ppm levels.
- Stability-Potency Balance : Balancing hydrolytic stability with reactivity in drug-linker applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
